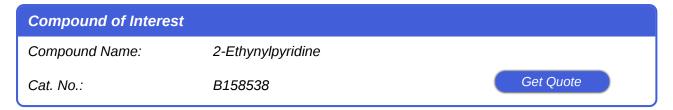


Application of 2-Ethynylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers

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For Researchers, Scientists, and Drug Development Professionals

2-Ethynylpyridine has emerged as a versatile and valuable building block in medicinal chemistry, primarily owing to the reactive nature of its terminal alkyne group and the inherent properties of the pyridine ring. This combination allows for its facile incorporation into a wide array of molecular scaffolds through robust and efficient chemical transformations, most notably the Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". The pyridine moiety itself is a common feature in many approved drugs, often participating in crucial hydrogen bonding interactions with biological targets. This document provides detailed application notes, experimental protocols, and quantitative data on the use of 2-ethynylpyridine in the development of novel therapeutic agents.

Application Notes

The primary applications of **2-ethynylpyridine** in medicinal chemistry are centered around its use as a key synthetic intermediate for the generation of diverse compound libraries targeting various biological systems. Its rigid, linear alkyne linker can act as a scaffold to orient pharmacophoric groups in a defined three-dimensional space, facilitating optimal interactions with protein binding sites.

Kinase Inhibitors: Targeting MARK4 in Neurodegenerative Diseases and Cancer



A significant application of **2-ethynylpyridine** is in the synthesis of potent and selective inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4). MARK4 is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease, and is also linked to certain cancers.[1][2] The ethynyl group of **2-ethynylpyridine** is often utilized to connect the pyridine core to a larger heterocyclic scaffold, such as a pyrrolopyrimidinone, forming the backbone of the kinase inhibitor. These inhibitors typically function by competing with ATP for the kinase's binding site.

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists for CNS Disorders

2-Ethynylpyridine is a crucial component in the synthesis of selective negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). A prominent example is 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent and selective mGluR5 antagonist.[2] [3][4] These antagonists are being investigated for their therapeutic potential in a range of central nervous system (CNS) disorders, including anxiety, depression, and substance use disorders.[2][3][5] The **2-ethynylpyridine** moiety in these molecules often serves as a key pharmacophoric element, contributing to the high affinity and selectivity for the mGluR5 allosteric binding site.

Quantitative Data

The following tables summarize the in vitro biological activities of representative compounds synthesized using **2-ethynylpyridine**.



| Compound ID | Target | Assay | IC50 (nM) | Reference |
|-------------|--------|--------------|-----------|---|
| 1 | MARK4 | Kinase Assay | 14 | [Structure guided design of a series of selective pyrrolopyrimidino ne MARK Inhibitors] |
| 2 | MARK4 | Kinase Assay | 23 | [Structure guided design of a series of selective pyrrolopyrimidino ne MARK Inhibitors] |
| 3 | MARK4 | Kinase Assay | 8 | [Structure guided design of a series of selective pyrrolopyrimidino ne MARK Inhibitors] |

Table 1: In vitro activity of pyrrolopyrimidinone-based MARK4 inhibitors.



| Compound | Target | Assay | IC50 (nM) | Reference |
|-------------|--------|-------------------------|-----------|---|
| MTEP | mGluR5 | Calcium mobilization | 15 | [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity] |
| Compound 19 | mGluR5 | Functional Assay | ~0.03 | [Synthesis and Structure-Activity Relationships of 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridin e Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications] |
| Compound 59 | mGluR5 | Functional Assay | ~0.065 | [Synthesis and Structure-Activity Relationships of 3-((2-Methyl-1,3- thiazol-4- |



yl)ethynyl)pyridin

e Analogues as

Potent,

Noncompetitive

Metabotropic

Glutamate

Receptor

Subtype 5

Antagonists;

Search for

Cocaine

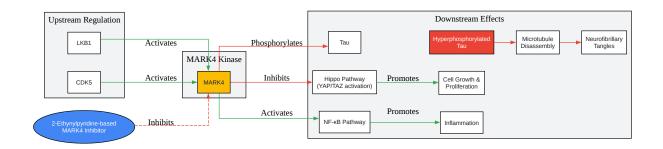
Medications]

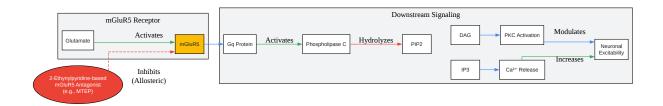
Table 2: In vitro activity of MTEP and its analogues as mGluR5 antagonists.

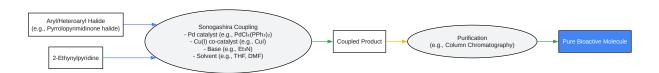
Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a general experimental workflow involving **2-ethynylpyridine**.









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